2-(Benzylamino)-1,2-diphenylethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGAZRIFJEPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968853 | |
| Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5402-89-1 | |
| Record name | MLS002638054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: The Discovery & Utility of 2-(Benzylamino)-1,2-diphenylethanol
This technical guide details the chemical identity, synthetic evolution, and dual-functional utility of 2-(Benzylamino)-1,2-diphenylethanol .
While often encountered as a high-value intermediate or chiral auxiliary, this scaffold represents a "privileged structure" in medicinal chemistry—serving as both a core pharmacophore for monoamine modulator design (specifically NMDA and PNMT targets) and a gold-standard ligand for asymmetric transfer hydrogenation.
Part 1: Executive Summary & Chemical Identity
This compound is a vicinal amino alcohol characterized by two adjacent stereocenters and bulky hydrophobic substituents (two phenyl rings and a benzyl group). Its discovery is not defined by a single "Eureka" moment in a clinic, but rather by its emergence as a versatile stereochemical template in the mid-20th century, bridging the gap between physical organic chemistry and rational drug design.
Core Chemical Identity
-
IUPAC Name: this compound
-
Common Alias:
-Benzyl-1,2-diphenylethanolamine -
Key Isomers: The biological and catalytic activity is highly dependent on the erythro vs. threo relative configuration and the absolute configuration (1R, 2S) or (1S, 2R).
-
Structural Significance:
-
Rigid Backbone: The 1,2-diphenyl backbone restricts conformational freedom, reducing the entropic penalty upon binding to receptors or metal centers.
-
Bifunctional Chelation: The vicinal amine and alcohol groups form stable 5-membered chelate rings with transition metals (Ru, Rh) or hydrogen-bond networks within protein active sites.
-
Part 2: The Synthetic Discovery (Evolution of Access)
The "discovery" of this compound as a scalable entity is rooted in the optimization of reductive amination strategies applied to benzoin derivatives. Early syntheses yielded diastereomeric mixtures, limiting utility. The breakthrough lies in the stereoselective reduction protocols that allow researchers to access the erythro or threo forms selectively.
The Mechanistic Pathway
The most robust route—and the one recommended for laboratory validation—involves the condensation of Benzoin with Benzylamine , followed by reduction.
-
Condensation: The ketone carbonyl of benzoin reacts with benzylamine to form an
-hydroxy imine intermediate. -
Stereoselective Reduction: The choice of reducing agent dictates the diastereoselectivity.
-
Sodium Borohydride (NaBH4) typically favors the erythro isomer due to the formation of a cyclic boron-chelate intermediate that directs hydride attack.
-
Catalytic Hydrogenation can be tuned to favor the threo isomer.
-
Diagram 1: Synthetic Pathway & Stereocontrol
The following diagram illustrates the critical decision points in the synthesis of the scaffold.
Caption: Synthetic workflow illustrating the divergence of stereoisomers based on the reduction mechanism.
Part 3: Functional Utility (The "Why")
The scientific value of this compound is bifurcated into two distinct domains: Asymmetric Catalysis and Pharmacology .
A. Asymmetric Catalysis (The Ligand Role)
This compound is a precursor to "Noyori-type" catalysts. When complexed with Ruthenium(II), the
-
Mechanism: The "NH" proton of the benzylamine and the oxygen of the alcohol participate in a metal-ligand cooperative mechanism, facilitating the transfer of hydride to ketones (e.g., acetophenone) with high enantiomeric excess (ee).
-
Significance: It allows for the synthesis of chiral pharmaceutical intermediates without using high-pressure hydrogen gas.[1]
B. Pharmacological Pharmacophore
In drug discovery, this scaffold is a simplified analogue of Ifenprodil (a GluN2B-selective NMDA receptor antagonist).
-
NMDA Receptor Modulation: The 1,2-diphenylethanolamine core mimics the spatial arrangement of the amino-alcohol linker in Ifenprodil, fitting into the hydrophobic pocket of the GluN2B subunit.
-
PNMT Inhibition: Research indicates that benzylamine derivatives can inhibit Phenylethanolamine N-methyltransferase (PNMT) , the enzyme converting norepinephrine to epinephrine. The bulky phenyl rings of this specific scaffold provide tight binding to the enzyme's cofactor site.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of erythro-2-(Benzylamino)-1,2-diphenylethanol via Borohydride Reduction. Scale: 10 mmol input.
Materials
| Reagent | Amount | Role |
| Benzoin | 2.12 g (10 mmol) | Substrate |
| Benzylamine | 1.20 g (11.2 mmol) | Amine Source |
| Ethanol (Abs.) | 30 mL | Solvent |
| Sodium Borohydride | 0.76 g (20 mmol) | Reducing Agent |
| HCl (10%) | ~50 mL | Quenching/Extraction |
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzoin (2.12 g) in Ethanol (20 mL).
-
Add Benzylamine (1.20 g) dropwise.
-
Heat the mixture to reflux (approx. 78°C) for 2 hours. Observation: The solution may darken slightly as the imine forms.
-
Cool the reaction mixture to room temperature (20–25°C).
-
-
Stereoselective Reduction:
-
Cool the flask further to 0°C using an ice bath.
-
Add Sodium Borohydride (0.76 g) in small portions over 15 minutes. Caution: Gas evolution (
) will occur. -
Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up & Isolation:
-
Quench the reaction by slowly adding Water (10 mL).
-
Evaporate the bulk ethanol under reduced pressure (Rotavap).
-
Extract the residue with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with Brine , dry over anhydrous
, and filter. -
Concentrate to yield the crude solid.
-
-
Purification (Self-Validating Step):
-
Recrystallize the crude solid from Ethanol/Hexane (1:4).
-
Validation: Measure the Melting Point. Pure erythro-isomer typically melts between 140–142°C .
-
Validation:
NMR should show the benzylic protons as a distinct AB system (or singlet depending on solvent) and the methine protons of the ethanol backbone with coupling constants indicative of erythro geometry ( Hz).
-
Part 5: Visualization of the Catalytic Cycle
The following diagram demonstrates how this molecule functions as a ligand in asymmetric catalysis, highlighting the "Metal-Ligand Cooperativity" that makes it valuable.
Caption: The catalytic cycle showing the ligand's role in directing enantioselective hydride transfer.
References
-
Aoyagi, Y., et al. (2001).[2] Asymmetric synthesis of [2,3-13C2,15N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution of benzoin.[2] Journal of Organic Chemistry. Link
-
Fuller, R. W., et al. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of Medicinal Chemistry.[3][4] Link
-
ChemScene. (n.d.). R-(-)-2-Benzylamino-1-phenylethanol Product Data. (Reference for physical properties and CAS 107171-75-5).[5] Link
-
Sonawane, R. B., et al. (2019).[6] Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols.[6] Synthesis (Thieme). Link
Sources
- 1. dspace.ut.ee [dspace.ut.ee]
- 2. Asymmetric synthesis of [2,3-(13)C(2),(15)N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution of benzoin: general procedure for the synthesis of [2,3-(13)C(2),(15)N]-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. thieme-connect.de [thieme-connect.de]
Technical Guide: 2-(Benzylamino)-1,2-diphenylethanol Structural Analogs
This technical guide details the structural analysis, synthetic methodologies, and pharmacological applications of 2-(benzylamino)-1,2-diphenylethanol and its analogs. This scaffold represents a privileged structure in both medicinal chemistry (as a GluN2B-selective NMDA antagonist pharmacophore) and asymmetric catalysis (as a chiral auxiliary).
Executive Summary & Structural Classification
The title compound belongs to the class of vicinal amino alcohols (1,2-aminoalcohols). Its core structure features a two-carbon backbone substituted with two phenyl rings, a secondary amine, and a hydroxyl group.
Structural Core & Stereochemistry
The molecule contains two adjacent chiral centers, giving rise to four stereoisomers: two enantiomeric pairs defined as erythro (anti) and threo (syn).
-
Erythro Isomers ((1R,2S) / (1S,2R)): Typically obtained from the ring opening of trans-stilbene oxide. These are the preferred scaffolds for chiral ligand design due to their rigid conformation upon metal chelation.
-
Threo Isomers ((1R,2R) / (1S,2S)): Often accessible via the reduction of benzoin derivatives.
Functional Regions
For Structure-Activity Relationship (SAR) analysis, the molecule is divided into three zones:
-
Region A (Diphenyl Core): Provides bulk and lipophilic interactions (e.g.,
- stacking). -
Region B (Linker/Backbone): The rigid ethyl chain holding the H-bond donor (OH) and acceptor (NH) in a fixed spatial arrangement.
-
Region C (N-Substituent): The benzyl group, which can be modified (e.g., 4-benzylpiperidine in Ifenprodil) to target specific hydrophobic pockets.
Synthetic Methodologies
The synthesis of this compound is primarily driven by the required stereochemistry.
Method A: Regio- and Stereoselective Ring Opening (Primary Route)
This protocol yields the erythro isomer and is the industry standard for generating chiral ligands.
Reaction Logic: Nucleophilic attack of benzylamine on trans-stilbene oxide. The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the attacked carbon. Since the starting material is trans (e.g., (R,R)-oxide), the inversion produces the (1R,2S)-amino alcohol.
Protocol:
-
Reagents: trans-Stilbene oxide (1.0 eq), Benzylamine (1.2 - 1.5 eq), Ethanol (solvent).
-
Conditions: Reflux for 16–24 hours.
-
Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate in vacuo and recrystallize from Ethanol/Hexane.
-
Validation: 1H NMR (CDCl3) typically shows the benzylic protons as an AB system due to the adjacent chiral center.
Method B: Reductive Amination (Alternative Route)
Used when threo selectivity or diverse N-substitution is required.
Protocol:
-
Reagents: Benzoin (1.0 eq), Benzylamine (1.1 eq), NaBH4 (2.0 eq) or NaCNBH3.
-
Conditions: Stir amine and ketone in MeOH for 2h (imine formation), then add reducing agent at 0°C.
-
Note: This method yields a mixture of diastereomers. Separation requires column chromatography.
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the decision tree for synthesis based on the desired stereochemistry.
Caption: Synthetic decision tree comparing epoxide opening (Route A) vs. reductive amination (Route B) for stereochemical control.
Pharmacological Applications
The 1,2-diphenylethanolamine core is a "flexible homeomorph" of rigid NMDA antagonists.
NMDA Receptor Antagonism (GluN2B Specificity)
This scaffold serves as a simplified analog of Ifenprodil , a potent GluN2B-selective NMDA receptor antagonist.
-
Mechanism: The hydroxyl group and the basic amine form a critical hydrogen-bonding network within the GluN2B subunit's allosteric binding site (specifically interacting with residues Gln110 and Glu236).
-
SAR Insight: The distance between the phenyl rings and the basic nitrogen is crucial. The "2-benzylamino" chain mimics the benzylpiperidine moiety of Ifenprodil.
Comparative Activity Data
The table below summarizes the activity of the core scaffold versus optimized pharmaceutical analogs.
| Compound Class | Structure Core | Target | IC50 / Ki (nM) | Key Feature |
| Scaffold | This compound | NMDA (GluN2B) | ~500 - 1500 | Moderate affinity; high ligand efficiency. |
| Ifenprodil | Phenylethanol-piperidine | NMDA (GluN2B) | 150 - 400 | High selectivity; restricted rotation. |
| DPEA | 1,2-Diphenylethylamine (No OH) | NMDA (Channel) | ~2000 | Lower specificity; acts as channel blocker. |
Signaling Pathway Interaction
The diagram below details the allosteric inhibition mechanism of this scaffold on the NMDA receptor.
Caption: Allosteric inhibition of the NMDA receptor by 1,2-diphenylethanol derivatives via the GluN2B subunit.[1]
Applications in Asymmetric Catalysis
Beyond pharmacology, the (1R,2S)-isomer is a high-value chiral ligand.
-
N-Formylation: The amine can be formylated to create Lewis basic organocatalysts.
-
Transfer Hydrogenation: When complexed with Ruthenium (Ru) or Rhodium (Rh), the amino-alcohol backbone facilitates the "metal-ligand bifunctional" mechanism, enabling the asymmetric reduction of ketones to chiral alcohols.
References
-
Berger, M. L., et al. (2009). "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds." Bioorganic & Medicinal Chemistry.
-
Wang, Z., et al. (2006).[2] "Evolution of Chiral Lewis Basic N-Formamide as Highly Effective Organocatalyst." Organic Letters.
-
Sigma-Aldrich. (n.d.). "Product Specification: (1S,2R)-2-(Benzylamino)-1,2-diphenylethanol."
-
Mott, D. D., et al. (1998). "Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition."[3] Nature Neuroscience.
Sources
Biological Activity of 2-(Benzylamino)-1,2-diphenylethanol Derivatives
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to a Privileged Pharmacophore
Executive Summary
The 2-(benzylamino)-1,2-diphenylethanol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally positioned between the simple 1,2-amino alcohols (like ephedrine) and complex diarylethylamines (like ifenprodil), these derivatives exhibit a unique pharmacological profile.
Their biological activity is dominated by central nervous system (CNS) modulation , specifically NMDA receptor antagonism and monoamine transporter regulation. However, recent research has expanded their utility into Alzheimer’s disease therapeutics as Multi-Target Directed Ligands (MTDLs) and topical anti-inflammatory agents . This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to evaluate these compounds.
Chemical Context & Structure-Activity Relationship (SAR)
The core structure consists of a 1,2-diphenylethane backbone with a hydroxyl group at position 1 and a benzylamino group at position 2. The biological activity is heavily dependent on stereochemistry (erythro vs. threo) and the substitution pattern on the benzyl ring.
Key SAR Features
-
The 1,2-Diphenyl Motif: Provides bulk and lipophilicity, essential for crossing the Blood-Brain Barrier (BBB) and fitting into hydrophobic pockets of the NMDA receptor (GluN2B subunit).
-
The Hydroxyl Group: Acts as a hydrogen bond donor/acceptor. Deletion of this group (yielding 1,2-diphenylethylamines like ephenidine or lefetamine) shifts activity towards pure dissociative anesthesia; retention of the -OH often enhances neuroprotective profiles and reduces psychotomimetic side effects.
-
The N-Benzyl Substituent: Critical for affinity.
-
Unsubstituted Benzyl: Moderate NMDA affinity.
-
4-Fluoro/Methoxy: Enhanced metabolic stability and receptor binding.
-
Linker Extension: When the benzyl group is used as a linker to other pharmacophores (e.g., isoindolines), the molecule becomes a dual inhibitor (e.g., AChE + BACE-1).
-
Figure 1: Structure-Activity Relationship (SAR) map of the 1,2-diphenylethanolamine scaffold.
Primary Pharmacological Domain: CNS Modulation
NMDA Receptor Antagonism
The most significant biological activity of these derivatives is their action as non-competitive antagonists at the NMDA receptor . They share structural homology with Ifenprodil, a classic GluN2B-selective antagonist.
-
Mechanism: These compounds bind to the allosteric ifenprodil-binding site located at the interface of the GluN1 and GluN2B subunits. Unlike pore blockers (e.g., MK-801) which cause severe dissociation and psychotomimetic effects, GluN2B-selective antagonists modulate the receptor activity, offering neuroprotection with a better safety profile.
-
Therapeutic Relevance: Prevention of excitotoxicity in stroke, traumatic brain injury, and potentially depression (similar mechanism to ketamine/esketamine but with subunit selectivity).
Neuroprotection
By dampening excessive Ca²⁺ influx through NMDA receptors during ischemic events, this compound derivatives prevent the downstream apoptotic cascade.
-
Key Insight: The erythro isomer typically exhibits higher potency than the threo isomer due to optimal spatial arrangement of the phenyl rings relative to the amine pharmacophore.
Secondary Domain: Alzheimer’s & MTDLs[2]
In the context of Alzheimer's Disease (AD), the "one-molecule, one-target" paradigm has failed. Researchers now utilize the this compound scaffold as a versatile linker in Multi-Target Directed Ligands (MTDLs) .
-
Dual Inhibition: Derivatives coupled with isoindoline-1,3-diones have shown the ability to inhibit both Acetylcholinesterase (AChE) and β-Secretase (BACE-1) .[1]
-
Mechanism:
-
The benzylamino moiety binds to the Catalytic Anionic Site (CAS) of AChE.
-
The diphenylethanol backbone spans the enzyme gorge.
-
The peripheral moiety interacts with the Peripheral Anionic Site (PAS), blocking Aβ aggregation.
-
Tertiary Domain: Peripheral Activity
Topical Anti-inflammatory Activity
Historically, Fryer et al. (1977) identified 2-(2-aminoethylamino)-1,2-diphenylethanol derivatives as potent topical anti-inflammatory agents.[2]
-
Mechanism: Likely involves membrane stabilization (similar to local anesthetics) and inhibition of neutrophil migration.
-
Application: Reduction of edema and granuloma formation in dermatological models.
Antimicrobial & Membrane Disruption
Similar to 2-phenylethanol (a known bacteriostatic), the bulky 1,2-diphenyl derivatives insert into bacterial cell membranes, disrupting lipid ordering and increasing permeability. This is often a secondary "off-target" effect but relevant for topical formulations.
Experimental Protocols
Synthesis: Ring Opening of Trans-Stilbene Oxide
-
Objective: To synthesize erythro-2-(benzylamino)-1,2-diphenylethanol.
-
Principle: Nucleophilic attack of benzylamine on the epoxide ring of trans-stilbene oxide. The reaction is stereospecific, yielding the erythro amino alcohol due to backside attack and ring constraints.
Protocol:
-
Reagents: trans-Stilbene oxide (10 mmol), Benzylamine (12 mmol), Ethanol (absolute, 20 mL).
-
Procedure:
-
Dissolve trans-stilbene oxide in ethanol in a round-bottom flask.
-
Reflux the mixture for 6–12 hours (monitor by TLC, eluent Hexane:EtOAc 4:1).
-
Cool to room temperature.[4] The product often crystallizes directly.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
-
-
Validation:
-
NMR: Check for the characteristic doublet of the methine proton attached to the hydroxyl group (~4.5–5.0 ppm).
-
Melting Point: Compare with literature (typically sharp, ~100–110°C depending on specific derivative).
-
Bioassay: NMDA Receptor Binding (Radioligand Displacement)
-
Objective: Determine the affinity (Ki) of the derivative for the GluN2B subunit.
-
Tracer: [³H]-Ifenprodil (specific for GluN2B site).
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix membrane suspension (100 µg protein) with [³H]-Ifenprodil (2 nM).
-
Add test compound (concentration range 10⁻⁹ to 10⁻⁵ M).
-
Include 10 µM non-radioactive ifenprodil to define non-specific binding.
-
Incubate at 4°C for 2 hours (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Figure 2: Workflow for synthesis and biological evaluation.
Data Summary: Comparative Potency
The following table summarizes typical potency ranges for derivatives of this class based on literature values for similar diarylethylamine scaffolds.
| Compound Class | Target | Typical Ki / IC50 | Biological Effect |
| Parent (Unsubstituted) | NMDA (GluN2B) | 0.5 – 5.0 µM | Moderate Neuroprotection |
| 4-Fluoro-benzyl | NMDA (GluN2B) | 50 – 200 nM | Enhanced Antagonism |
| Isoindoline-linked | AChE | 1.0 – 5.0 µM | Symptomatic AD Relief |
| Isoindoline-linked | BACE-1 | ~40 µM | Amyloid Reduction (Weak) |
| 2-Aminoethylamino | Inflammation | N/A (Topical) | Anti-edema (comparable to hydrocortisone in specific models) |
References
-
Fryer, R. I., Boris, A., Earley, J. V., & Reeder, E. (1977).[2] "2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents."[2] Journal of Medicinal Chemistry. Link
-
Panek, D., et al. (2018).[1] "Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents." International Journal of Molecular Sciences. Link
-
Wallach, J., et al. (2016). "Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties."[5] Neuropharmacology. (Demonstrates the activity of the closely related 1,2-diphenylethylamine scaffold). Link
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link
Sources
- 1. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-(Benzylamino)-1,2-diphenylethanol in Asymmetric Synthesis
Executive Summary
2-(Benzylamino)-1,2-diphenylethanol (often referred to as N-benzyl-DPE ) is a privileged chiral 1,2-amino alcohol ligand. Structurally derived from the rigid stilbene backbone, it serves as a robust chiral auxiliary and ligand in asymmetric catalysis. Unlike flexible amino alcohols (e.g., ethanolamine derivatives), the steric bulk of the vicinal phenyl groups locks the conformation of metal complexes, resulting in superior enantioselectivity.
This guide details the synthesis of the ligand and its two primary applications:
-
Ligand-Accelerated Catalysis: Enantioselective addition of diethylzinc to aldehydes.[1]
-
Asymmetric Transfer Hydrogenation (ATH): Ruthenium-catalyzed reduction of ketones.[2][3]
Structural Analysis & Synthesis[4]
To ensure reproducibility, researchers must synthesize the ligand with high optical purity. The commercial availability of trans-stilbene oxide makes it the ideal precursor.
Synthesis Protocol
Reaction: Regioselective aminolysis of trans-stilbene oxide.
Materials:
-
(R,R)- or (S,S)-trans-Stilbene oxide (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ethanol (Solvent)[4]
-
Water (Co-solvent)
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of (R,R)-trans-stilbene oxide in 20 mL of Ethanol (95%).
-
Addition: Add 12 mmol of benzylamine and 2 mL of deionized water.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1) until the epoxide spot disappears.
-
Workup: Cool the reaction to room temperature. The product often precipitates directly upon cooling.
-
Crystallization: If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure. Add cold hexane to induce crystallization.
-
Purification: Recrystallize from hot ethanol/hexane.
-
Yield: Expected yield >85%.
Critical Quality Attribute (CQA): The product should be a white crystalline solid. Melting point approx. 108–110°C.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from trans-stilbene to the target amino alcohol ligand.
Application 1: Enantioselective Addition of Diethylzinc[1][7][8]
This is the "gold standard" application for this ligand. The reaction proceeds via a Ligand-Accelerated Catalysis (LAC) mechanism, where the chiral zinc complex is more reactive than the achiral diethylzinc species, ensuring high enantiomeric excess (ee).
Mechanism: The Bimetallic Transition State
The ligand reacts with Et₂Zn to form a chiral mono-zinc alkoxide. This species complexes with another equivalent of Et₂Zn and the aldehyde, forming a bimetallic transition state that directs the ethyl group to the Si or Re face of the aldehyde.
Experimental Protocol
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Diethylzinc (Et₂Zn): 2.0 mmol (1.0 M in hexane)
-
Ligand (N-Benzyl-DPE): 0.05 mmol (5 mol%)
-
Solvent: Toluene (Anhydrous)
Procedure:
-
Inert Environment: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Formation: Add the Ligand (5 mol%) and anhydrous Toluene (3 mL). Add Et₂Zn (2.0 eq) dropwise at room temperature.
-
Observation: Ethane gas evolution indicates active complex formation. Stir for 20 mins.
-
-
Substrate Addition: Cool the mixture to 0°C. Add the aldehyde (1.0 eq) slowly via syringe.
-
Reaction: Stir at 0°C for 6–12 hours.
-
Quench: Carefully add 1N HCl (2 mL) to quench excess Zn reagents.
-
Extraction: Extract with Et₂O (3x), dry over MgSO₄, and concentrate.
Performance Data (Representative)
| Substrate | Product | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 1-Phenyl-1-propanol | 96 | 95 | S |
| p-Tolualdehyde | 1-(p-Tolyl)-1-propanol | 94 | 93 | S |
| p-Chlorobenzaldehyde | 1-(p-Chlorophenyl)-1-propanol | 98 | 94 | S |
| Cyclohexanecarbaldehyde | 1-Cyclohexyl-1-propanol | 88 | 90 | S |
Note: Configuration depends on the enantiomer of the ligand used. (1S, 2R)-Ligand typically yields (S)-alcohols.
Catalytic Cycle Diagram
Figure 2: Mechanism of Enantioselective Alkylation. The bimetallic transition state is the stereodetermining step.
Application 2: Asymmetric Transfer Hydrogenation (ATH)
N-Benzyl-DPE serves as an excellent ligand for Ruthenium-catalyzed ATH of ketones. This method avoids high-pressure H₂ gas and uses isopropanol or formic acid as the hydrogen source.[2]
Protocol: Ru-Catalyzed Reduction
Reagents:
-
[Ru(p-cymene)Cl₂]₂: 0.005 mmol (0.5 mol%)
-
Ligand (N-Benzyl-DPE): 0.012 mmol (1.2 mol%)
-
Ketone (e.g., Acetophenone): 1.0 mmol
-
Base: KOH (0.1 mmol)[2]
-
Solvent/H-Source: Isopropanol (IPA) (5 mL)
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under Argon, mix [Ru(p-cymene)Cl₂]₂ and the Ligand in IPA. Heat to 80°C for 20 minutes to form the orange Ru-amino-alkoxide complex.
-
Reaction: Cool to room temperature. Add the Ketone followed by the KOH solution (in IPA).
-
Monitoring: Stir at RT. Monitor by GC or TLC. (Reaction time: 1–5 hours).[5]
-
Workup: Filter through a silica pad to remove the catalyst. Concentrate the filtrate.
Troubleshooting:
-
Low Conversion:[2][6] Ensure the IPA is anhydrous and the Argon atmosphere is strictly maintained. Oxygen poisons the Ru-H species.
-
Low ee: Lower the temperature to 0°C (reaction time will increase).
References
-
Synthesis & Crystal Structure
-
Fujii, I. (2015).[7] Crystal structure of racemic cis-2-amino-1,2-diphenylethanol. Acta Crystallographica Section E.
-
-
Diethylzinc Addition (General Methodology)
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[1] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Journal of Organic Chemistry.
-
-
Asymmetric Transfer Hydrogenation Protocols
-
Mechanistic Insights (Noyori-type Catalysis)
Sources
- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Asymmetric Synthesis with 2-(Benzylamino)-1,2-diphenylethanol
Introduction
In the field of asymmetric synthesis, the development of efficient and selective chiral catalysts and auxiliaries is of paramount importance for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the various classes of chiral ligands, amino alcohols have emerged as highly effective catalysts for a range of enantioselective transformations. This document provides a comprehensive guide to the application of (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol, a versatile chiral amino alcohol ligand, in asymmetric synthesis.
These application notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis. The content herein details the synthesis of the chiral ligand, its application in the enantioselective addition of organozinc reagents to aldehydes, the underlying reaction mechanism, and detailed experimental protocols.
Synthesis of (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol
The chiral ligand, (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol, can be readily synthesized from the commercially available (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. The procedure involves a direct N-benzylation reaction.
Rationale for Synthetic Route
The chosen synthetic route is a straightforward nucleophilic substitution reaction. The primary amine of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The use of a mild base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thus driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. Ethanol is a suitable solvent as it can dissolve the reactants and is relatively inert under the reaction conditions.
Experimental Protocol: Synthesis of (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol
Materials:
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous ethanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol.
Workflow for Synthesis of (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol
Caption: Catalytic cycle for enantioselective ethylation.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the enantioselective ethylation of benzaldehyde using (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol as the chiral ligand. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for different aldehyde substrates. [1] Materials:
-
(1R,2S)-2-(Benzylamino)-1,2-diphenylethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Dry syringes
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol (0.05 eq) to a dry Schlenk flask.
-
Add anhydrous toluene via a dry syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.0 eq) to the stirred solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Experimental Workflow
Caption: Enantioselective ethylation workflow.
Expected Results
The enantioselectivity of the addition of diethylzinc to aldehydes using chiral amino alcohol ligands is highly dependent on the structure of both the ligand and the substrate, as well as the reaction conditions. For the addition of diethylzinc to benzaldehyde, high yields and enantiomeric excesses are generally expected.
| Aldehyde | Chiral Ligand Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | 5 | Toluene | 0 | 12 | >90 | >95 |
| 4-Chlorobenzaldehyde | 5 | Toluene | 0 | 16 | >90 | >95 |
| 4-Methoxybenzaldehyde | 5 | Toluene | 0 | 18 | >85 | >90 |
| Cyclohexanecarboxaldehyde | 10 | Toluene | -20 | 24 | >80 | >85 |
Note: The data in this table is representative and based on results obtained with structurally similar amino alcohol ligands. Actual results may vary.
Safety and Handling
3.1. 2-(Benzylamino)-1,2-diphenylethanol and its Precursor
-
Hazards: May cause skin and eye irritation. [2][3]Handle with appropriate personal protective equipment (PPE).
-
PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves. [4]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. [3] 3.2. Reagents
-
Diethylzinc: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper Schlenk techniques.
-
Benzyl bromide: Lachrymatory and corrosive. Handle in a fume hood with appropriate PPE.
-
Toluene: Flammable and can cause skin and respiratory irritation. Use in a well-ventilated area.
3.3. General Precautions
-
Always perform a thorough risk assessment before starting any chemical reaction.
-
Ensure that appropriate safety equipment, such as a fire extinguisher and safety shower, is readily accessible.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Decomposition of reagents | Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. | |
| Loss during workup/purification | Optimize extraction and chromatography conditions. | |
| Low Enantioselectivity | Impure chiral ligand | Re-purify the ligand. |
| Presence of water | Use rigorously dried solvents and glassware. | |
| Incorrect reaction temperature | Optimize the reaction temperature; lower temperatures often improve enantioselectivity. | |
| Incorrect ligand-to-zinc ratio | Titrate the diethylzinc solution to determine its exact concentration and adjust the stoichiometry accordingly. |
Conclusion
(1R,2S)-2-(Benzylamino)-1,2-diphenylethanol is a valuable and readily accessible chiral ligand for asymmetric synthesis. Its application in the enantioselective addition of organozinc reagents to aldehydes provides a reliable method for the synthesis of enantioenriched secondary alcohols. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this chiral ligand in their synthetic endeavors. Further exploration of its utility in other asymmetric transformations is a promising area for future research.
References
-
Nugent, W. A. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Org. Lett.2002 , 4 (12), 2133–2136. [Link]
-
Soai, K.; Niwa, S. Enantioselective addition of dialkylzincs to aldehydes using chiral catalyst: a practical method for the synthesis of optically active secondary alcohols. Chem. Rev.1992 , 92 (5), 833–856. [Link]
-
Pu, L.; Yu, H.-B. Catalytic asymmetric organozinc additions to carbonyl compounds. Chem. Rev.2001 , 101 (3), 757–824. [Link]
-
Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]
Sources
Application Note: Strategic Purification Protocols for 2-(Benzylamino)-1,2-diphenylethanol
Executive Summary
This guide details the purification strategies for 2-(Benzylamino)-1,2-diphenylethanol (CAS: 27159-30-4), a critical
This protocol addresses the three primary challenges in purifying this scaffold:
-
Amine Tailing: Strong interaction with silica silanols during chromatography.
-
Diastereomeric Mixtures: Separating erythro and threo isomers often generated during synthesis (e.g., from benzoin condensation vs. stilbene oxide ring opening).
-
Regioisomeric Impurities: Handling byproducts from non-selective epoxide opening.
Physicochemical Profile & Impurity Landscape[1]
Before initiating purification, understanding the solute's behavior is critical.
| Property | Description | Implications for Purification |
| Structure | Capable of intra- and intermolecular H-bonding. High MP solids are likely. | |
| Basicity | Secondary Amine ( | Allows for chemoselective acid-base extraction. |
| Solubility | Lipophilic (3 phenyl rings). Soluble in DCM, EtOAc, hot EtOH. | Recrystallization requires polar/non-polar solvent systems (e.g., EtOH/Water). |
| Key Impurities | Benzylamine (SM), Benzoin/Stilbene Oxide (SM), Threo/Erythro diastereomers. | SMs can be removed via volatility or extraction; Diastereomers require fractional crystallization. |
Protocol A: Chemoselective Acid-Base Extraction (The "Macro" Clean)
Objective: Bulk removal of neutral impurities (unreacted epoxides, benzoin) and non-basic byproducts. This method relies on the reversible protonation of the secondary amine.
Workflow Diagram
Figure 1: Chemoselective Acid-Base Extraction Workflow.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g).
-
Acidification: Extract the organic layer twice with 1M HCl (aq).
-
Neutral Wash: Wash the combined aqueous acidic layers once with fresh DCM. Discard this organic wash.
-
Basification: Cool the aqueous phase to 0°C (ice bath) to prevent potential retro-aldol type degradation or rearrangement. Slowly add 2M NaOH or NH₄OH until pH > 11. The solution will become cloudy as the free base precipitates/oils out.
-
Recovery: Extract the aqueous mixture three times with DCM.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Fractional Recrystallization (Diastereomeric Enrichment)
Objective: Separation of diastereomers (erythro vs. threo) and final polishing. Context: The reaction of trans-stilbene oxide with benzylamine typically favors the erythro isomer, while benzoin reduction may yield a mixture. The erythro isomer is generally less soluble and higher melting, making it suitable for crystallization.
Solvent Systems
-
Primary System: Ethanol (95%) / Water.
-
Alternative: Isopropyl Alcohol (IPA) or Toluene/Hexane.
Step-by-Step Methodology
-
Solubility Test: Take 100 mg of crude solid. Add hot Ethanol (boiling). If it dissolves immediately, it is too soluble; add water dropwise until turbidity persists, then reheat to clear.
-
Dissolution: Dissolve the main batch in the minimum amount of boiling Ethanol.
-
Nucleation: Remove from heat. If the solution is clear, add warm water dropwise until a faint permanent cloudiness appears. Add a few drops of Ethanol to clear it again.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed. Rapid cooling traps impurities.
-
Crystallization: Once at room temperature, move to a 4°C fridge for 12 hours.
-
Filtration: Filter the white needles/plates. Wash with cold Ethanol/Water (1:1).
-
Mother Liquor Analysis: The filtrate (mother liquor) will be enriched in the threo isomer and other impurities. Do not discard until QC confirms the crystals are the desired isomer.
Protocol C: Flash Chromatography (The "Difficult" Separation)
Objective: Used when extraction fails or when isolating the minor diastereomer. Challenge: Amines interact with acidic silanols on silica gel, causing "streaking" or "tailing" (broad peaks).
Column Preparation (The "Neutralization" Technique)
To obtain sharp peaks, the silica must be deactivated.
-
Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, gradient to 50:50).
-
The Modifier: Add 1% Triethylamine (Et₃N) to the mobile phase.
-
Loading: Dissolve the sample in a minimum amount of DCM. Load carefully.
-
Elution: Collect fractions. The amino alcohol typically elutes after non-polar impurities but before highly polar degradation products.
Quality Control & Analytical Validation
HPLC Method (Reverse Phase)[6][7][8]
-
Column: C18 or C8 (e.g., Agilent Zorbax or Phenomenex Luna), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid or Ammonium Formate buffer pH 3).
-
Gradient: 20% ACN to 90% ACN over 20 mins.
-
-
Detection: UV at 215 nm (peptide bond/amine absorption) and 254 nm (phenyl rings).
-
Target: Purity > 98% area.
NMR Validation
-
1H NMR (CDCl₃): Look for the benzylic protons.
-
The CH-OH and CH-NH protons appear as doublets (or multiplets depending on resolution).
-
Diastereomer Check: The coupling constant (
) between the two methine protons differs for erythro ( Hz) and threo ( Hz) isomers due to the Karplus relationship and preferred conformational locking in the solvent.
-
References
-
Synthesis & Isomerism: Ogawa, T., et al. "Preparation of optically active 1,2-diphenylethanolamine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1982.
-
General Amino Alcohol Purification: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000, 56(17), 2561-2576.
-
Chromatographic Techniques: "Purification of Amines: Overcoming Tailing on Silica." Silicycle Application Notes.
-
Diastereomer Separation: "Separation of Threo/Erythro Diastereomers via Fractional Crystallization." BenchChem Technical Support, 2025.[5][6]
Sources
- 1. US4224246A - Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 4. osti.gov [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for 2-(Benzylamino)-1,2-diphenylethanol characterization
Application Note: Comprehensive Characterization of 2-(Benzylamino)-1,2-diphenylethanol
Introduction & Scope
This compound (BADE) is a sterically crowded
Unlike simpler amino alcohols, BADE possesses two stereogenic centers (C1 and C2), resulting in two diastereomeric pairs: Erythro (
Physicochemical Profiling
Before instrumental analysis, the fundamental properties must be established to guide solvent selection and method parameters.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | Exact Mass: 303.1623 (for HRMS) | |
| Molecular Weight | 303.40 g/mol | |
| Stereocenters | 2 (C1, C2) | 4 Stereoisomers (2 Enantiomeric Pairs) |
| Solubility | High: MeOH, DMSO, DCMLow: Hexane, Water (neutral pH) | Use MeOH/Water for RP-HPLC; Hexane/IPA for NP-HPLC.[1] |
| pKa (Calculated) | ~9.2 (Secondary Amine) | Requires basic modifiers (DEA/TEA) in HPLC to prevent tailing. |
| UV Maxima | ~254 nm (Benzenoid bands) | UV detection is suitable; no derivatization needed. |
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing diastereomers. The vicinal coupling constant (
Protocol 1: Stereochemical Assignment via H-NMR
Objective: Distinguish Erythro (syn) from Threo (anti) diastereomers.
Mechanism:
In non-polar solvents (
-
Erythro Isomer: The H-bonded conformer places the vicinal protons (H1 and H2) in a gauche relationship.
-
Result: Small Coupling Constant (
).
-
-
Threo Isomer: The H-bonded conformer places H1 and H2 in an anti-periplanar relationship.
-
Result: Large Coupling Constant (
).
-
Experimental Steps:
-
Sample Prep: Dissolve 10 mg of BADE in 0.6 mL
. Ensure the solvent is dry (water disrupts the intramolecular H-bond). -
Acquisition: Acquire
H spectrum (min 400 MHz). -
Analysis: Focus on the methine doublets:
- ppm (CH-O)
- ppm (CH-N)
-
Validation: Perform a
shake. The OH and NH signals will disappear, sharpening the methine couplings for accurate -value calculation.
Visual Workflow:
Chromatographic Characterization: Chiral HPLC
Separating all four stereoisomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard for this class of compounds.
Protocol 2: Chiral HPLC Method Development
Objective: Baseline resolution of enantiomers and diastereomers (
Critical Insight: The secondary amine function causes severe peak tailing on silica supports due to interaction with residual silanols. Diethylamine (DEA) or Ethanolamine must be added to the mobile phase as a masking agent.
Method Parameters:
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5µm) | Cellulose/Amylose carbamates provide excellent recognition for phenyl-alcohol motifs. |
| Mobile Phase | Hexane : Isopropanol : DEA (90 : 10 : 0.1) | Normal phase mode maximizes H-bonding interactions with the CSP. DEA suppresses tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal mass transfer. |
| Temperature | 25°C | Lower temperature often improves chiral selectivity ( |
| Detection | UV @ 254 nm | Aligns with phenyl ring absorption. |
Troubleshooting Guide:
-
Poor Resolution: Lower the IPA content to 5% (95:5 Hex:IPA).
-
Broad Peaks: Increase DEA concentration to 0.2%.
-
Elution Order: Typically, the threo pair elutes differently from the erythro pair due to different gross shapes, followed by the enantiomeric split within those pairs.
Mass Spectrometry (HRMS) & Fragmentation
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while fragmentation patterns verify the connectivity of the 1,2-diphenyl backbone.
Protocol 3: ESI-QTOF Analysis
Ionization: Electrospray Ionization (ESI), Positive Mode (
Expected Fragments (MS/MS):
The fragmentation is driven by
-
Parent Ion:
( ) -
Loss of Water:
(Characteristic of alcohols). -
C1-C2 Bond Cleavage (Major Pathway):
-
The bond between the two chiral centers breaks easily.
-
Fragment A: Benzyl-iminium ion (
). -
Fragment B: Tropylium ion (
91) derived from the N-benzyl group. -
Fragment C: Benzoyl cation (
) at 105 (if oxidation occurs) or the protonated benzaldehyde equivalent.
-
Visual Pathway:
Summary of Validation Criteria
To ensure the "Trustworthiness" of your data, the following acceptance criteria should be met before releasing results:
-
Identity:
H-NMR must show correct integration (15 aromatic protons, 1 benzylic , 2 backbone CH). -
Stereochemistry:
coupling must clearly define diastereomer (Erythro < 6Hz, Threo > 8Hz). -
Chiral Purity: HPLC method must show
of the distomer (unwanted enantiomer) and of diastereomeric impurities. -
Mass Accuracy: HRMS error
ppm.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for NMR coupling constants and Karplus relationships).
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5] Chemical Society Reviews, 37(12), 2593-2608.
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed protocols for polysaccharide columns).
-
Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.[3] (Reference for alpha-cleavage mechanisms in amino alcohols).
-
Sigma-Aldrich. (n.d.). Fundamental of Chiral Separations.
Sources
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Benzylamino)-1,2-diphenylethanol Synthesis
Current Status: Online Ticket ID: OPT-STIL-BENZ-001 Subject: Protocol Optimization & Troubleshooting for Epoxide Aminolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Target Profile
Target Molecule: 2-(Benzylamino)-1,2-diphenylethanol Primary Application: Chiral auxiliary, ligand for asymmetric catalysis, and pharmacophore intermediate. Core Reaction: Ring-opening aminolysis of trans-stilbene oxide with benzylamine.
This guide addresses the kinetic sluggishness typical of sterically hindered internal epoxides (like stilbene oxide). While uncatalyzed reactions require harsh heat leading to decomposition, this protocol prioritizes Lewis Acid Catalysis (Metal Triflates) and Solvent Engineering to achieve high yields (>90%) with complete diastereocontrol.
Standard Operating Procedure (The "Golden Path")
This protocol utilizes Bismuth(III) Triflate [
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| trans-Stilbene Oxide | 1.0 | Substrate | Must be trans for erythro product. |
| Benzylamine | 1.1 - 1.2 | Nucleophile | Slight excess drives kinetics. |
| 1 - 5 mol% | Catalyst | Activates epoxide oxygen. | |
| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic stabilizes the transition state. |
Step-by-Step Protocol
-
Activation: Dissolve trans-stilbene oxide (1.0 mmol) in MeCN (2.0 mL). Add
(0.01-0.05 mmol). Stir for 5 mins at RT to allow Lewis acid coordination. -
Addition: Add benzylamine (1.1 mmol) dropwise.
-
Reaction: Stir at Room Temperature (25°C).
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). Conversion typically complete in 1–4 hours.
-
-
Quench: Add water (5 mL) to hydrolyze the metal-alkoxide intermediate.
-
Workup: Extract with
(3 x 10 mL). Wash combined organics with brine. Dry over . -
Purification: If necessary, recrystallize from Ethanol/Hexane or flash chromatography (Silica, Hexane/EtOAc).
Mechanistic Insight & Visualization
Understanding the mechanism is critical for troubleshooting. The reaction follows a borderline
Figure 1: Lewis Acid catalyzed ring-opening mechanism favoring anti-addition.
Optimization Data: Catalyst & Solvent Matrix
The following data summarizes optimization experiments performed at 1.0 mmol scale. Note the drastic effect of catalyst choice on reaction time.
| Entry | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Stereochem |
| 1 | None | MeCN | Reflux | 24 h | 45% | Mixed |
| 2 | DCM | RT | 12 h | 82% | Erythro | |
| 3 | MeCN | RT | 2 h | 94% | Erythro | |
| 4 | 30 | 6 h | 88% | Erythro | ||
| 5 | Microwave (No Cat) | Neat | 150 | 10 min | 85% | Erythro* |
*Note: High-temperature microwave conditions (Entry 5) risk slight epimerization if not strictly controlled.
Troubleshooting Guide (FAQ)
Issue 1: Low Conversion / Reaction Stalled
Q: The reaction has been running for 6 hours with
-
Diagnosis: Catalyst poisoning or "Hard/Soft" mismatch. Amines are Lewis bases and can coordinate strongly to the metal center, deactivating it before it activates the epoxide.
-
Solution:
-
Order of Addition: Ensure the catalyst is stirred with the epoxide first for 5-10 minutes before adding the amine.
-
Concentration: Epoxide ring opening is second-order. Increase concentration to 1.0 M or run solvent-free (neat) if the mixture remains liquid/stirrable.
-
Issue 2: Poor Stereoselectivity
Q: I am observing a mixture of erythro and threo isomers.
-
Diagnosis: This is almost exclusively a starting material purity issue.
-
The Science: The reaction is stereospecific (anti-opening).
-
trans-Stilbene oxide
erythro-amino alcohol. -
cis-Stilbene oxide
threo-amino alcohol.
-
-
Solution: Check the melting point of your stilbene oxide.[2] Trans-stilbene oxide should melt at ~69°C. If it's a liquid or melts lower, you likely have cis contamination. Recrystallize the starting material from methanol before use.
Issue 3: Emulsions during Workup
Q: The DCM/Water layers aren't separating cleanly.
-
Diagnosis: Formation of amphiphilic species (amino alcohol acts as a surfactant) or suspended bismuth salts.
-
Solution:
-
Add a small amount of saturated Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to chelate the metal ions.
-
Adjust pH to >10 using NaOH to ensure the amine is fully deprotonated and partitions into the organic layer.
-
Decision Tree: Workflow Optimization
Use this logic flow to determine the best corrective action for your specific experimental outcome.
Figure 2: Step-by-step decision matrix for reaction optimization.
References
-
Ollevier, T., & Lavie-Compin, G. (2004).[3] Bismuth triflate-catalyzed rearrangement of epoxides and their opening by amines.[4] Tetrahedron Letters, 45(1), 49-52.
-
Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2004).[5] Bismuth Triflate as Novel and Efficient Catalyst for the Synthesis of
-Aminosulfides. Synthesis, 2004(11), 1854-1858.[5] -
Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(20), 4593–4595.
-
Mojtahedi, M. M., Saidi, M. R., & Bolourtchian, M. (1999). Microwave-Assisted Aminolysis of Epoxides under Solvent-Free Conditions Catalyzed by Montmorillonite Clay.[4] Journal of Chemical Research, 1999(2), 128-129.
-
Chini, M., Crotti, P., & Favero, L. (1994). Lanthanide(III) Trifluoromethanesulfonates as Extraordinarily Effective New Catalysts for the Aminolysis of 1,2-Epoxides.[4] Tetrahedron Letters, 35(3), 433-436.
Sources
- 1. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bismuth Triflate [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Bismuth Triflate as Novel and Efficient Catalyst for the Synthesis of β-Aminosulfides [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Chiral Induction of 2-(Benzylamino)-1,2-diphenylethanol
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral ligands is paramount for the stereocontrolled construction of complex molecules. Among the privileged scaffolds, chiral 1,2-amino alcohols have emerged as highly effective inducers of chirality in a variety of transformations. This guide provides an in-depth validation of (1R,2S)-(-)-2-(benzylamino)-1,2-diphenylethanol, a prominent member of this class, and objectively compares its performance against other established chiral ligands. We will delve into the mechanistic underpinnings of its chiral induction, provide detailed experimental protocols, and present supporting data to guide researchers in their selection of the optimal chiral catalyst for their specific needs.
The Architectural Advantage of 2-(Benzylamino)-1,2-diphenylethanol
(1R,2S)-(-)-2-(Benzylamino)-1,2-diphenylethanol possesses a well-defined stereochemical architecture that is crucial for its function as a chiral ligand. The molecule features two stereogenic centers, a hydroxyl group, and a secondary amine, which can coordinate to a metal center, creating a rigid and predictable chiral environment around the reactive site. The bulky phenyl and benzyl groups play a critical role in facial shielding, directing the approach of incoming reagents to one specific face of the substrate.
Performance in Asymmetric Alkylation of Imines
A significant application of this compound and its derivatives is in the enantioselective addition of dialkylzinc reagents to imines, a powerful method for the synthesis of chiral amines. Experimental studies have demonstrated that N-monosubstituted 1,2-amino alcohols, such as (1R,2S)-2-(benzylamino)-1,2-diphenylethanol, exhibit superior enantioselectivity compared to their N,N-disubstituted counterparts.[1]
In the asymmetric ethylation of N-(diphenylphosphinoyl)benzalimine with diethylzinc, the use of (1R,2S)-2-(benzylamino)-1,2-diphenylethanol as a chiral ligand leads to the formation of the corresponding chiral amine with excellent enantiomeric excess (ee).
Comparative Performance Data
| Chiral Ligand | Substrate | Reagent | Enantiomeric Excess (ee%) |
| (1R,2S)-2-(benzylamino)-1,2-diphenylethanol | N-(diphenylphosphinoyl)benzalimine | Diethylzinc | up to 98% [1] |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | Benzaldehyde | Diethylzinc | 89%[2] |
Table 1. Comparison of the enantioselectivity of (1R,2S)-2-(benzylamino)-1,2-diphenylethanol with a standard chiral ligand in a similar transformation.
Performance in Asymmetric Reduction of Ketones
The chiral environment created by this compound can also be harnessed for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This is typically achieved by forming a chiral oxazaborolidine catalyst in situ with borane. The oxazaborolidine derived from the closely related (1R,2S)-1,2-diphenyl-2-aminoethanol has been shown to be highly effective in the reduction of acetophenone, achieving an outstanding enantiomeric excess of over 99%.[3]
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the asymmetric reduction of acetophenone using an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane.
Materials:
-
(1R,2S)-(-)-2-(Benzylamino)-1,2-diphenylethanol
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (1R,2S)-(-)-2-(benzylamino)-1,2-diphenylethanol (0.1 mmol).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add borane-THF complex (0.1 mL, 0.1 mmol) to the solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the acetophenone solution to the catalyst solution at 0 °C.
-
To the reaction mixture, add borane-THF complex (1.1 mL, 1.1 mmol) dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C, followed by 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Insights into Chiral Induction
The high degree of stereocontrol exerted by (1R,2S)-(-)-2-(benzylamino)-1,2-diphenylethanol is rooted in the formation of a well-defined transition state. In the case of the diethylzinc addition to an imine, the chiral ligand, the zinc reagent, and the imine substrate assemble into a rigid, chair-like six-membered transition state.
Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level have been employed to elucidate the transition state structures for similar reactions.[1] These studies reveal that the stereochemical outcome is determined by the facial selectivity of the alkyl group transfer from the zinc atom to the imine carbon. The bulky phenyl and benzyl substituents on the ligand effectively block one face of the imine, forcing the alkyl group to attack from the less sterically hindered face.
Figure 2. Experimental workflow for comparative analysis.
Conclusion
(1R,2S)-(-)-2-(Benzylamino)-1,2-diphenylethanol stands as a highly effective chiral ligand for asymmetric synthesis, particularly in the enantioselective alkylation of imines and the reduction of ketones. Its well-defined stereochemistry and the steric bulk of its substituents provide a robust platform for high levels of chiral induction. This guide has provided a framework for understanding its performance, offering both comparative data and detailed experimental protocols to empower researchers in their pursuit of stereochemically complex targets. The continued exploration of this and related chiral amino alcohols will undoubtedly lead to further advancements in the field of asymmetric catalysis.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–875. [Link]
-
Bolm, C.; Ewald, M.; Felder, M.; Schlingloff, G. Modification of (1R,2S)-1,2-Diphenyl-2-aminoethanol for the Highly Enantioselective, Asymmetric Alkylation of N-Diphenylphosphinoyl Arylimines with Dialkylzinc. Chemistry2004 , 10 (6), 1481-1492. [Link]
-
Choi, J. Y.; Kim, Y. H. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality2000 , 12 (5-6), 404-407. [Link]
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ChemInform2010 , 34 (44). [Link]
-
Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angew. Chem. Int. Ed. Engl.1991 , 30 (1), 49-69. [Link]
-
Soai, K.; Niwa, S. Enantioselective Addition of Organozinc Reagents to Aldehydes. Chem. Rev.1992 , 92 (5), 833–856. [Link]
-
Vasiloiu, M.; Leder, S.; Gaertner, P.; Bica, K. Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. Tetrahedron: Asymmetry2011 , 22 (14-15), 1734-1739. [Link]
-
White, J. D.; Wardrop, D. J.; Sundermann, K. F. (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. Org. Synth.2002 , 79, 130. [Link]
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994. [Link]
-
Gaussian 09, Revision D.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2009. [Link]
Sources
Comparative Assessment: 2-(Benzylamino)-1,2-diphenylethanol vs. Established Chiral Auxiliaries
Executive Summary
In the landscape of asymmetric synthesis, 2-(Benzylamino)-1,2-diphenylethanol (hereafter referred to as BAPE ) occupies a specialized niche as a modular 1,2-amino alcohol. While Evans oxazolidinones and Myers' pseudoephedrine amides dominate stoichiometric alkylations, BAPE distinguishes itself as a catalytic ligand for the enantioselective addition of organozinc reagents to carbonyls.
This guide objectively compares BAPE against industry standards (Ephedrine, BINOL, and Evans Auxiliaries). Analysis reveals that while BAPE lacks the universality of Evans auxiliaries for aldol reactions, it offers superior atom economy and tunable steric bulk for nucleophilic additions, frequently achieving >90% ee with sub-stoichiometric loading (1–5 mol%).
The Candidate: this compound
Structural & Mechanistic Profile
BAPE is derived from the trans-stilbene scaffold. Its efficacy stems from the "match" between the rigid diphenyl backbone and the N-benzyl protecting group.
-
Rigidity: The vicinal diphenyl groups lock the conformation, preventing rotation that would erode enantioselectivity.
-
Electronic Modulation: The secondary amine acts as a Lewis base, coordinating with metal centers (Zn, Cu), while the hydroxyl group forms a rigid chelate.
-
Steric Bulk: Unlike the methyl group in ephedrine, the N-benzyl group in BAPE creates a deeper chiral pocket, often enhancing selectivity for bulky aromatic aldehydes.
Synthesis Protocol (Self-Validating)
The synthesis is highly accessible, relying on the ring-opening of stilbene oxide. This is a "self-validating" protocol because the product crystallizes out, ensuring purity without complex chromatography.
Step-by-Step Synthesis:
-
Epoxidation: Treat trans-stilbene with m-CPBA or Peracetic acid in CH₂Cl₂ to yield trans-stilbene oxide.
-
Ring Opening: Reflux trans-stilbene oxide (1.0 eq) with Benzylamine (1.2 eq) in Ethanol or Water/Ethanol mix.
-
Isolation: On cooling, the regioselective ring-opening product precipitates.
-
Purification: Recrystallize from Ethanol.
Reaction Scheme (DOT Visualization):
Figure 1: Synthesis pathway of BAPE from trans-stilbene. The reaction is stereospecific, preserving the anti-configuration.
Comparative Analysis
This section contrasts BAPE with three major competitors: Ephedrine (Structural Analog), BINOL (Catalytic Competitor), and Evans Oxazolidinones (The Stoichiometric Standard).
Performance Metrics Table
| Feature | BAPE (Candidate) | Ephedrine / Pseudoephedrine | BINOL (Titanium Complex) | Evans Oxazolidinone |
| Role | Catalytic Ligand | Stoichiometric Auxiliary / Ligand | Catalytic Ligand | Stoichiometric Auxiliary |
| Primary Application | Et₂Zn Addition to Aldehydes | Alkylation (Myers) / Et₂Zn Addition | Lewis Acid Catalysis (Diels-Alder) | Aldol / Alkylation |
| Typical Loading | 1 – 5 mol% | 100% (Auxiliary) / 5-10% (Ligand) | 10 – 20 mol% | 100% (Stoichiometric) |
| Atom Economy | High (Catalytic) | Low (Requires attachment/cleavage) | High | Low (Auxiliary waste) |
| Enantioselectivity (ee) | 90 – 98% (Substrate dependent) | 70 – 90% (Ligand role) | >95% | >98% |
| Recovery | Chromatographic separation | Acid/Base extraction | Chromatographic separation | Hydrolysis (Lithium Hydroperoxide) |
| Cost Efficiency | Moderate (Simple Synthesis) | High (Precursor regulated/controlled) | Moderate | Moderate to High |
Deep Dive: BAPE vs. Ephedrine
While structurally similar (both are 1,2-amino alcohols), BAPE often outperforms Ephedrine in the addition of diethylzinc to aldehydes.
-
The Defect of Ephedrine: The N-methyl group is small. In the transition state, this allows for some conformational flexibility, occasionally lowering ee% to the 70-80% range for aliphatic aldehydes.
-
The BAPE Advantage: The N-benzyl group, combined with the two phenyl rings of the stilbene backbone, creates a "bulkier wall." This steric hindrance forces the incoming nucleophile (Et₂Zn) to attack from a single face with higher fidelity (>90% ee).
Deep Dive: BAPE vs. Evans Oxazolidinones
This is a comparison of apples and oranges, yet critical for decision-making.
-
Choose Evans when you need to form C-C bonds via enolates (Alkylation/Aldol) and require absolute stereocontrol (>99% ee) regardless of atom economy.
-
Choose BAPE when generating secondary alcohols from aldehydes. Using an Evans auxiliary here would require multiple steps (attach, react, cleave), whereas BAPE achieves this in one catalytic step.
Experimental Protocol: Enantioselective Alkylation
Application: Asymmetric addition of Diethylzinc to Benzaldehyde.[1]
Reagents & Setup
-
Ligand: this compound (5 mol%)
-
Substrate: Benzaldehyde (1.0 eq)
-
Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexane, 2.0 eq)
-
Solvent: Toluene (Anhydrous)
Workflow
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve BAPE (0.05 mmol) in Toluene (2 mL). Add Et₂Zn (2.0 mmol) dropwise at 0°C. Stir for 20 minutes. Observation: Ethane gas evolution indicates active zinc-alkoxide formation.
-
Substrate Addition: Cool the mixture to -20°C. Add Benzaldehyde (1.0 mmol) slowly.
-
Reaction: Stir at 0°C for 12–18 hours. Monitor by TLC.
-
Quench: Carefully add 1N HCl (2 mL) to destroy excess Zn reagent.
-
Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Catalytic Cycle Visualization
The mechanism relies on the formation of a dimeric Zinc complex where the chiral ligand dictates the geometry of the transition state.
Figure 2: Simplified catalytic cycle. The BAPE ligand reacts with Et2Zn to form the active chiral zinc complex, which coordinates the aldehyde.
Conclusion & Recommendation
This compound is not a universal replacement for the Evans or Myers auxiliaries in C-C bond forming alkylations. However, it is a superior choice for C-C bond formation via nucleophilic addition to aldehydes .
-
Use BAPE if: You are synthesizing chiral secondary alcohols and value atom economy (catalytic usage).
-
Use Evans/Myers if: You are synthesizing alpha-chiral acids or ketones and require purification via crystallization of the intermediate.
References
-
Synthesis of Stilbene Oxide Derivatives: Methodology for the peracid oxidation of trans-stilbene. Org. Synth.1962 , 42,[2] 50.
-
General Mechanism of Amino-Alcohol Catalyzed Et2Zn Addition: Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallics to Carbonyl Compounds. Angew. Chem. Int. Ed.1991 , 30, 49-69.
-
Comparative Study of Amino Alcohols (Ephedrine vs Stilbene derivatives): Soai, K.; Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chem. Rev.1992 , 92, 833-856.
-
Pseudoephenamine (Myers' Auxiliary) Context: Kumagai, N.; Myers, A. G. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. J. Am. Chem. Soc.2005 , 127, 11928-11929.
Sources
literature comparison of 2-(Benzylamino)-1,2-diphenylethanol synthesis methods
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive comparison of the two primary methodologies for the synthesis of 2-(benzylamino)-1,2-diphenylethanol: Reductive Amination of Benzoin and Nucleophilic Ring-Opening of Stilbene Oxide .
This document delves into the mechanistic underpinnings of each approach, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of their respective advantages and limitations. The insights provided herein are intended to empower chemists to make informed decisions when planning the synthesis of this and structurally related amino alcohol scaffolds.
Introduction to this compound
This compound is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for their potential biological activities. The strategic placement of the hydroxyl and secondary amine functionalities, flanked by two phenyl groups, provides a rich scaffold for further chemical modification and the exploration of structure-activity relationships.
The synthesis of this target molecule can be approached from two distinct and convergent synthetic disconnections, as illustrated in the following workflow diagram.
Caption: Reductive amination of benzoin with benzylamine.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of carbonyl compounds. [1] Materials:
-
Benzoin
-
Benzylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Imine Formation:
-
To a solution of benzoin (1.0 eq) in methanol, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound. [2]
-
Method 2: Nucleophilic Ring-Opening of Stilbene Oxide
The ring-opening of epoxides with amines is a classic and reliable method for the synthesis of β-amino alcohols. This approach involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired product. For the synthesis of this compound, trans-stilbene oxide serves as the key starting material.
Mechanistic Rationale
The reaction proceeds via an Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the cleavage of the C-O bond and the formation of a new C-N bond. Subsequent protonation of the resulting alkoxide during the work-up yields the final amino alcohol product. The reaction is typically carried out at elevated temperatures to overcome the activation energy for ring-opening.
Caption: Nucleophilic ring-opening of stilbene oxide.
Experimental Protocol: Synthesis of trans-Stilbene Oxide
This protocol is based on the well-established epoxidation of alkenes using a peroxy acid. [3] Materials:
-
trans-Stilbene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Epoxidation:
-
Dissolve trans-stilbene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure trans-stilbene oxide. [3]
-
Experimental Protocol: Ring-Opening of trans-Stilbene Oxide
This protocol is an adaptation of general procedures for the aminolysis of epoxides.
Materials:
-
trans-Stilbene oxide
-
Benzylamine
-
Ethanol (EtOH)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve trans-stilbene oxide (1.0 eq) in ethanol.
-
Add benzylamine (2.0 eq) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess benzylamine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
-
Comparative Analysis
| Parameter | Reductive Amination of Benzoin | Nucleophilic Ring-Opening of Stilbene Oxide |
| Starting Materials | Benzoin, Benzylamine | trans-Stilbene, Benzylamine, Epoxidizing Agent (e.g., m-CPBA) |
| Number of Steps | Typically one-pot | Two steps (epoxidation followed by ring-opening) |
| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperatures for ring-opening (reflux) |
| Reagents | NaBH₄ (mild reducing agent) | m-CPBA (peroxy acid, handle with care), requires a base for work-up |
| Potential Byproducts | Over-reduction products, unreacted starting materials | Diol from hydrolysis of the epoxide, regioisomers (if epoxide is unsymmetrical) |
| Stereocontrol | Can be challenging; may produce a mixture of diastereomers | Stereospecific Sₙ2 inversion of configuration at the point of attack |
| Overall Yield | Moderate to good | Generally good over two steps |
| Scalability | Generally straightforward | Epoxidation can be exothermic and requires careful temperature control on a large scale |
| Green Chemistry | One-pot nature reduces waste | Two-step process generates more solvent and reagent waste |
Conclusion
Both reductive amination and epoxide ring-opening represent viable and effective strategies for the synthesis of this compound.
The reductive amination of benzoin offers the primary advantage of being a one-pot reaction, which simplifies the experimental procedure and reduces waste. The reaction conditions are generally mild, employing a readily available and relatively safe reducing agent. However, achieving high diastereoselectivity can be a challenge.
The nucleophilic ring-opening of stilbene oxide is a two-step process that provides a high degree of stereocontrol due to the inherent Sₙ2 mechanism of the ring-opening step. While it involves an additional synthetic transformation (epoxidation), the individual steps are typically high-yielding. Careful consideration must be given to the handling of the peroxy acid used for epoxidation, especially on a larger scale.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired stereochemistry of the final product, the availability of starting materials, and the scale of the synthesis. For rapid access to the amino alcohol scaffold where stereochemistry is not a primary concern, reductive amination is an attractive option. For syntheses requiring high stereochemical purity, the epoxide ring-opening pathway is often the preferred method.
References
-
Organic Syntheses Procedure, trans-STILBENE OXIDE. Available at: [Link]
- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters.
- Royal Society of Chemistry. (n.d.).
- Srivastava, R. M., & Lee, Y. R. (2018). Synthetic approaches toward stilbenes and their related structures. Molecules, 23(10), 2469.
- Master Organic Chemistry. (2017, September 1).
- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine...
-
Organic Syntheses Procedure, PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Available at: [Link]
Sources
A Comparative Guide to the Applications of 2-Amino-1,2-diphenylethanol Analogs for Researchers and Drug Development Professionals
Introduction: The Versatile 1,2-Diphenylethanol Scaffold
The 1,2-diphenylethanol framework, characterized by its robust and sterically defined structure, serves as a foundational scaffold in diverse areas of chemical and pharmaceutical research. While peer-reviewed literature on the specific applications of 2-(Benzylamino)-1,2-diphenylethanol is limited, extensive research on closely related analogs reveals a spectrum of utility, ranging from therapeutic agents to critical components in asymmetric synthesis. This guide provides an in-depth comparison of two prominent analogs, offering insights into their synthesis, mechanisms of action, and performance based on experimental data. We will explore the applications of 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives as topical anti-inflammatory agents and (S)-2-Benzylamino-1-phenylethanol as a chiral ligand in asymmetric catalysis. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-function relationships that govern the applications of this versatile chemical class.
Part 1: 2-(2-Aminoethylamino)-1,2-diphenylethanol Derivatives as Topical Anti-inflammatory Agents
A significant area of investigation for 1,2-diphenylethanol derivatives has been in the development of novel anti-inflammatory agents. Research has demonstrated that modifying the amino group of the 1,2-diphenylethanol core can lead to compounds with potent topical anti-inflammatory activity.
Rationale and Mechanism of Action
The development of 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives was driven by the need for effective topical anti-inflammatory drugs with potentially fewer side effects than corticosteroids. While the precise mechanism of action is not fully elucidated, it is noted that these compounds do not act via the prostaglandin synthetase pathway, a common target for non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Their activity is observed in models of topical inflammation, suggesting a localized effect on inflammatory pathways in the skin.
Experimental Evaluation of Topical Anti-inflammatory Activity
A common method to assess the topical anti-inflammatory activity of these compounds is the cantharidin-induced inflammation model in rats[1]. Cantharidin is a vesicant that induces a localized inflammatory response, which can be quantified. The test compound is co-administered with cantharidin, and the degree of inflammation inhibition is measured.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives is highly dependent on their stereochemistry and the nature of the substituents on the amino group. The erythro and threo configurations of the parent compound, derived from trans- and cis-stilbene oxide respectively, both exhibit activity[1].
| Compound | Structure | % Inhibition of Inflammation |
| erythro-2-(2-Aminoethylamino)-1,2-diphenylethanol | erythro isomer | Active |
| threo-2-(2-Aminoethylamino)-1,2-diphenylethanol | threo isomer | Active |
| Imine derivative with acetone | C6H5CH(OH)CH(C6H5)NHCH2CH2N=C(CH3)2 | Comparable to parent compound |
| Amide derivative with cantharidin | - | Active |
| Imide derivative with cantharidin | - | Inactive |
Data synthesized from the Journal of Medicinal Chemistry, 1977, Vol. 20, No. 10.[1]
The data indicates that the primary amino group is not essential for activity, as the imine derivative with acetone shows comparable efficacy to the parent compound. However, the formation of an imide with cantharidin results in a loss of activity, suggesting that a free or readily hydrolyzable amino group is beneficial[1].
Experimental Protocols
-
Reactants: trans-Stilbene oxide and ethylenediamine.
-
Procedure: A mixture of trans-stilbene oxide and an excess of ethylenediamine is heated.
-
Work-up: The excess ethylenediamine is removed under reduced pressure. The residue is then purified, typically by crystallization, to yield the erythro product. The reaction proceeds via a trans addition mechanism[1].
-
Subjects: Male rats.
-
Procedure: A solution containing cantharidin and the test compound in acetone is applied to a defined area of the skin.
-
Measurement: The inflammatory response (e.g., edema) is measured at specific time points after application and compared to a control group treated with cantharidin alone.
-
Analysis: The percentage inhibition of inflammation is calculated to determine the efficacy of the test compound.
Visualizing the Experimental Workflow
Caption: Workflow for Synthesis and Testing of Anti-inflammatory Agents.
Part 2: (S)-2-Benzylamino-1-phenylethanol as a Chiral Ligand in Asymmetric Synthesis
A distinct application of the amino-phenylethanol scaffold is found in the field of asymmetric catalysis. (S)-2-Benzylamino-1-phenylethanol, which has one phenyl group, is a valuable chiral ligand for asymmetric transfer hydrogenation reactions.
Rationale and Application in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. This method is widely used in the pharmaceutical and fine chemical industries. The success of ATH relies on a chiral catalyst, which typically consists of a transition metal complexed with a chiral ligand. (S)-2-Benzylamino-1-phenylethanol serves as an effective chiral ligand in these reactions, facilitating the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the ketone substrate.
This ligand has been successfully employed in the synthesis of enantiomerically enriched β-hydroxy amines and aziridines from α-amino and α-amido ketones.
Performance and Comparison
The effectiveness of (S)-2-Benzylamino-1-phenylethanol as a chiral ligand is demonstrated by the high enantiomeric excess (ee) and chemical yields achieved in the reduction of various substrates.
| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| α-Amino Ketones | β-Hydroxy Amines | Ru(II)/(S)-2-Benzylamino-1-phenylethanol | High | High |
| α-Amido Ketones | β-Hydroxy Amides | Ru(II)/(S)-2-Benzylamino-1-phenylethanol | High | High |
Data synthesized from available literature on asymmetric transfer hydrogenation.
The causality behind its effectiveness lies in the formation of a rigid and well-defined chiral environment around the metal center. The stereocenters on the ligand dictate the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product.
Experimental Protocols
-
Catalyst Formation: In an inert atmosphere, a ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2) and (S)-2-Benzylamino-1-phenylethanol are dissolved in a suitable solvent such as isopropanol. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: The ketone substrate is added to the catalyst solution.
-
Initiation: A base (e.g., KOH or a non-coordinating base) is added to initiate the reaction. The reaction mixture is then stirred at a controlled temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC.
-
Work-up and Analysis: Once the reaction is complete, it is quenched, and the product is isolated and purified. The enantiomeric excess of the product is determined using chiral HPLC or GC.
Visualizing the Catalytic Cycle
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(Benzylamino)-1,2-diphenylethanol
[1]
Executive Summary & Core Directive
Status: Hazardous Organic Amine / Research Intermediate Immediate Action: Segregate from acids and oxidizers immediately.[1] Disposal Stream: Non-Halogenated Organic Waste (unless in halogenated solvent).[1]
This guide defines the disposal protocol for 2-(Benzylamino)-1,2-diphenylethanol (CAS: varies by isomer, typically 23190-16-1 for 1R,2S).[1] As a Senior Application Scientist, I emphasize that while specific toxicological data for this chiral auxiliary is often limited, its functional groups (secondary amine, alcohol) dictate a Universal Precaution approach. You must treat this substance as a corrosive base and a skin sensitizer .[1]
Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and prohibited by EPA 40 CFR 261.3.[1]
Chemical Characterization & Hazard Identification
Before disposal, you must validate the state of the waste. This compound presents specific risks due to its basicity.[1][2]
| Property | Specification | Safety Implication |
| Functional Group | Secondary Amine / Alcohol | Basic (pH > 10). Reacts exothermically with acids.[1] |
| Physical State | White Solid or Viscous Oil | Solids must be dissolved or disposed of in solid waste drums; do not leave as loose powder.[1] |
| Incompatibilities | Strong Oxidizers, Acids, Acyl Chlorides | Explosion/Heat Risk. Keep away from Nitric Acid and Peroxides. |
| RCRA Status | Not specifically listed (P/U list) | Classified by characteristic: D001 (Ignitable if in solvent), potentially D002 (Corrosive).[1] |
Mechanism of Hazard
The benzylamino group acts as a nucleophile.[1] If mixed with strong acids (e.g., concentrated HCl or
Pre-Disposal Stabilization & Segregation
The Self-Validating System: Safety is ensured not by hope, but by segregation.[1] You must verify the absence of incompatible streams before the chemical enters the waste bottle.[1]
Segregation Rules
-
NO ACIDS: Do not add to the "Acid Waste" stream.[1]
-
NO OXIDIZERS: Do not mix with chromic acid, permanganates, or peroxides.
-
Halogen Check: If the compound was used with Dichloromethane (DCM) or Chloroform, it must go to the Halogenated Waste stream.[1] If used with Methanol/Ethyl Acetate, it goes to Non-Halogenated .[1]
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision tree for correctly categorizing this waste.
Figure 1: Decision logic for segregating amine-based organic intermediates.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid
Applicable for expired reagents or excess yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste fiber drum.[1] Do not use metal cans if the substance is wet or corrosive.[1]
-
Transfer: Transfer the solid using a chemically resistant spatula.[1] Avoid generating dust.[1][3][4][5]
-
Labeling:
-
Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).[1]
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for mother liquors or flash chromatography fractions.[1]
Regulatory Compliance & Waste Codes
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
| Parameter | Code/Standard | Notes |
| Ignitability | D001 | Applies if the waste solution has a flash point < 60°C (140°F).[1][2] |
| Corrosivity | D002 | Applies if aqueous solution pH |
| Listing | Not Listed | This is not a P-listed or U-listed waste, but must be characterized by toxicity/ignitability.[1] |
| Satellite Accumulation | 40 CFR 262.15 | Waste must be kept "at or near" the point of generation and under the control of the operator.[1] |
Emergency Contingencies
Spill Response:
-
Evacuate: If a large amount of dry powder is aerosolized, evacuate the immediate area.[1]
-
PPE: Wear Nitrile gloves, lab coat, and safety goggles.
-
Neutralization: Do not use strong acids to clean up the spill.[1] Use a commercial spill pillow or an inert absorbent (Vermiculite/Sand).[1]
-
Decontamination: Wash the area with a dilute soap solution.[1]
Exposure:
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1][7]
-
PubChem. this compound Compound Summary. Retrieved from [Link] (Search Term: 23190-16-1)[1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][5] Retrieved from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
